Cas no 2138078-67-6 (3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)

3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol is a fluorinated cyclohexanol derivative featuring both trifluoromethyl and methyl(trifluoroethyl)amino substituents. Its unique structure imparts enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The presence of multiple fluorine atoms contributes to improved binding affinity and selectivity in target interactions. This compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its stereochemistry and functional group arrangement offer opportunities for further derivatization, enabling tailored modifications for specific applications. The compound's stability under physiological conditions further supports its utility in drug discovery and material science.
3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol structure
2138078-67-6 structure
商品名:3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
CAS番号:2138078-67-6
MF:C10H15F6NO
メガワット:279.222624063492
CID:6592591
PubChem ID:165787514

3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1160774
    • 3-[methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
    • 2138078-67-6
    • 3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
    • インチ: 1S/C10H15F6NO/c1-17(5-9(11,12)13)8-4-6(18)2-3-7(8)10(14,15)16/h6-8,18H,2-5H2,1H3
    • InChIKey: RETSTNPZSSKTGA-UHFFFAOYSA-N
    • ほほえんだ: FC(C1CCC(CC1N(C)CC(F)(F)F)O)(F)F

計算された属性

  • せいみつぶんしりょう: 279.10578307g/mol
  • どういたいしつりょう: 279.10578307g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 23.5Ų

3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1160774-1.0g
3-[methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol
2138078-67-6
1g
$0.0 2023-06-08

3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol 関連文献

3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-olに関する追加情報

3-[Methyl(2,2,2-Trifluoroethyl)Amino]-4-(Trifluoromethyl)cyclohexan-1-ol: A Comprehensive Overview

The compound 3-[Methyl(2,2,2-Trifluoroethyl)Amino]-4-(Trifluoromethyl)cyclohexan-1-ol (CAS No. 2138078-67-6) is a highly specialized organic molecule with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science due to its versatile applications and innovative synthesis methods. The molecule's structure, which includes a cyclohexane ring substituted with trifluoromethyl and trifluoroethyl groups, along with a methylamino functionality, makes it a valuable compound for various research and industrial purposes.

Recent studies have highlighted the importance of fluorinated compounds like 3-[Methyl(2,2,2-Trifluoroethyl)Amino]-4-(Trifluoromethyl)cyclohexan-1-ol in drug discovery. The presence of multiple fluorine atoms in the molecule enhances its lipophilicity and bioavailability, making it a promising candidate for developing new pharmaceutical agents. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the design of kinase inhibitors and other enzyme-targeting drugs.

The synthesis of 3-[Methyl(2,2,2-Trifluoroethyl)Amino]-4-(Trifluoromethyl)cyclohexan-1-ol involves advanced organic chemistry techniques. One notable approach reported in recent literature involves the use of palladium-catalyzed cross-coupling reactions to construct the cyclohexane ring system. This method not only ensures high yields but also allows for precise control over the stereochemistry of the molecule. The incorporation of trifluoromethyl and trifluoroethyl groups is achieved through nucleophilic substitution reactions, leveraging the reactivity of these fluorinated substituents.

From an environmental standpoint, the stability and biodegradability of 3-[Methyl(2,2,2-Trifluoroethyl)Amino]-4-(Trifluoromethyl)cyclohexan-1-ol have been extensively studied. Fluorinated compounds are generally known for their persistence in the environment due to the strong carbon-fluorine bond. However, recent research indicates that under specific conditions, such as microbial degradation or photochemical reactions, this compound can undergo transformation into less harmful byproducts. These findings are crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.

In terms of applications, 3-[Methyl(2,2,2-Trifluoroethyl)Amino]-4-(Trifluoromethyl)cyclohexan-1-ol has shown potential in the development of advanced materials. Its unique combination of fluorinated groups and amino functionalities makes it an ideal candidate for surface modification applications. For instance, researchers have explored its use as a precursor for self-assembling monolayers on various substrates, which can enhance surface properties such as hydrophobicity and resistance to fouling.

Furthermore, the compound's role in catalysis has been investigated. Its ability to act as a chiral ligand in asymmetric catalysis has opened new avenues for enantioselective synthesis of complex molecules. Recent breakthroughs in this area have demonstrated that 3-[Methyl(2,2,2-Trifluoroethyl)Amino]-4-(Trifluoromethyl)cyclohexan-1-ol can significantly improve the enantioselectivity of certain catalytic processes, making it a valuable tool in green chemistry.

Looking ahead, the future of 3-[Methyl(2,2,2-Trifluoroethyl)Amino]-4-(Trifluoromethyl)cyclohexan-1-ol lies in its continued exploration across diverse scientific domains. Its unique chemical properties position it as a key player in advancing both fundamental research and industrial applications. As researchers delve deeper into its potential uses and optimize its synthesis pathways further efficiency gains are expected to be realized.

In conclusion,3-[Methyl(2

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